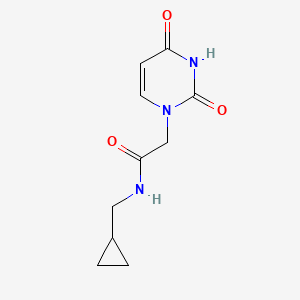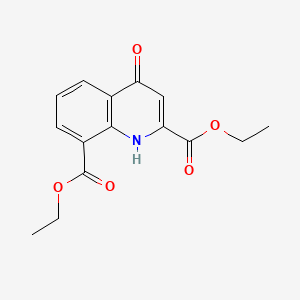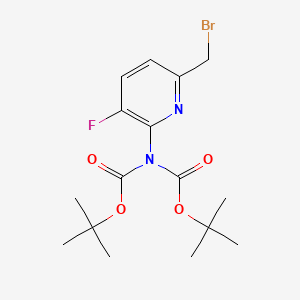
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromomethyl group, a fluoropyridinyl moiety, and an iminodicarbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes bromination to introduce the bromomethyl group. This is followed by the reaction with di-tert-butyl iminodicarbonate under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products .
Scientific Research Applications
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoropyridinyl moiety can influence the compound’s binding affinity and specificity towards certain targets. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl iminodicarboxylate: A related compound with similar structural features but lacking the bromomethyl and fluoropyridinyl groups.
N-Boc-tert-butylcarbamate: Another similar compound used in organic synthesis with different functional groups.
Uniqueness
These structural features make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H22BrFN2O4 |
|---|---|
Molecular Weight |
405.26 g/mol |
IUPAC Name |
tert-butyl N-[6-(bromomethyl)-3-fluoropyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H22BrFN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11(18)8-7-10(9-17)19-12/h7-8H,9H2,1-6H3 |
InChI Key |
OYBAFOMQHGHCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=N1)CBr)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



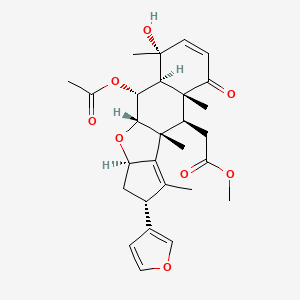
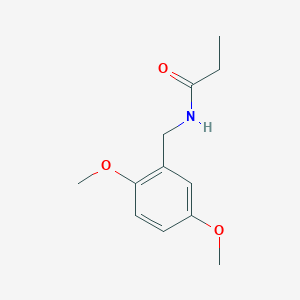
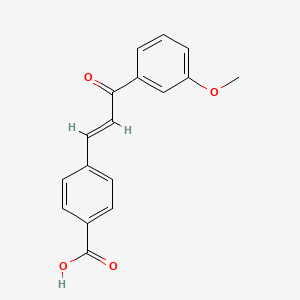
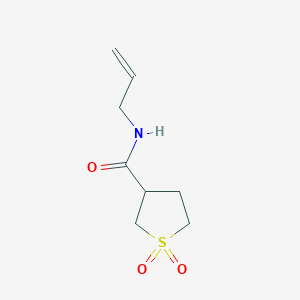

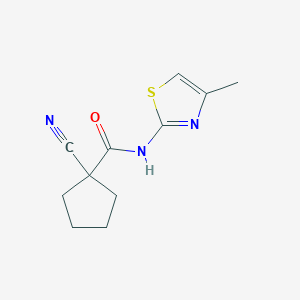
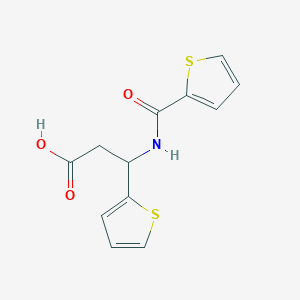
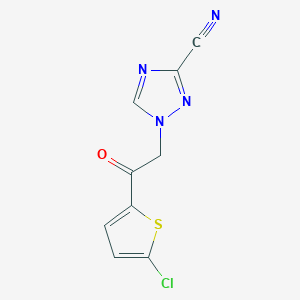

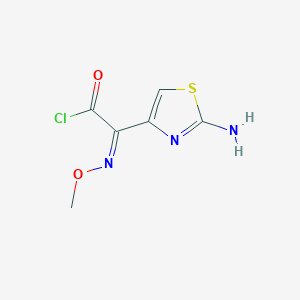
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
